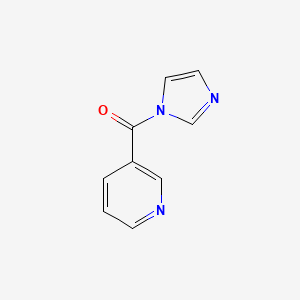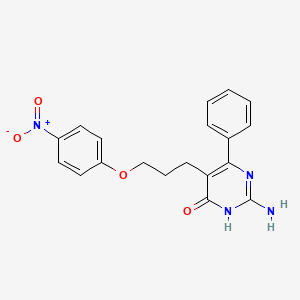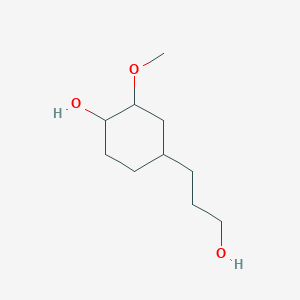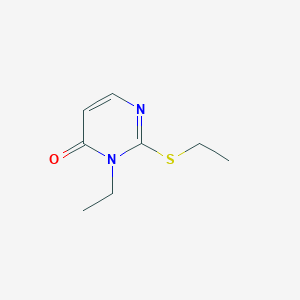![molecular formula C25H19N3 B12920371 [2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)- CAS No. 57115-21-6](/img/structure/B12920371.png)
[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine is an organic compound that features a biquinoline core substituted with a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)-[2,2’-biquinolin]-4-amine typically involves the coupling of a biquinoline derivative with a p-tolylamine. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and boronic acid derivatives . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of N-(p-Tolyl)-[2,2’-biquinolin]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the biquinoline core, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized biquinolines.
Wissenschaftliche Forschungsanwendungen
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism by which N-(p-Tolyl)-[2,2’-biquinolin]-4-amine exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its biquinoline core and p-tolyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(m-Tolyl)-[2,2’-biquinolin]-4-amine
- N-(o-Tolyl)-[2,2’-biquinolin]-4-amine
- N-(p-Tolyl)-[2,2’-bipyridin]-4-amine
Uniqueness
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of the p-tolyl group at the para position can enhance its stability and alter its interaction with other molecules compared to its ortho and meta counterparts .
Eigenschaften
CAS-Nummer |
57115-21-6 |
|---|---|
Molekularformel |
C25H19N3 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C25H19N3/c1-17-10-13-19(14-11-17)26-24-16-25(28-22-9-5-3-7-20(22)24)23-15-12-18-6-2-4-8-21(18)27-23/h2-16H,1H3,(H,26,28) |
InChI-Schlüssel |
JRKCROUDXFSFJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)


![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)



![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)





